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Abstract

Furfenorex ((RS)-N-(furan-2-ylmethyl)-N-methyl-1-phenylpropan-2-amine) is a stimulant drug,
initially developed as an anorectic agent in the 1960s.[1][2] Its clinical use was discontinued
due to its significant potential for abuse, which stems from its metabolic conversion to
methamphetamine, a potent central nervous system stimulant.[1][2] This technical guide
provides an in-depth analysis of Furfenorex's role as a prodrug, focusing on its metabolic
pathways, the enzymology of its biotransformation, and the quantitative aspects of its
conversion. Detailed experimental protocols for studying its metabolism and analytical
detection are provided to support further research in pharmacology, toxicology, and drug
development.

Chemical and Physical Properties

Furfenorex, also known as furfurylmethylamphetamine, is a synthetic derivative of
amphetamine.[1] Its chemical properties are summarized in the table below.
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Property Value Reference(s)

(RS)-N-(furan-2-ylmethyl)-N-
IUPAC Name methyl-1-phenylpropan-2- [11[3]

amine

Furfenorex, Frugalan,
Common Names _ [11[2][3]
Furfurylmethylamphetamine

Molecular Formula C1sH1oNO [11[4115]
Molar Mass 229.32 g-mol—1 [11[4116]
CAS Number 3776-93-0 [1]
Stereochemistry Racemic [6]

Metabolic Biotransformation of Furfenorex

Furfenorex is a classic example of a prodrug, a pharmacologically inactive compound that is
converted into an active drug through metabolic processes in the body.[7] Studies in both rats
and humans have elucidated the primary metabolic pathways.

Metabolic Pathways

The metabolism of Furfenorex proceeds via several routes, with notable differences between
in vivo and in vitro findings. The primary pathway of interest from a pharmacological and
toxicological standpoint is its conversion to methamphetamine.

 In Vivo Metabolism: Following oral administration in both rats and humans, Furfenorex is
extensively metabolized, with only trace amounts of the parent drug being excreted.[4][8]
The major metabolic pathway in vivo does not lead to psychoactive compounds but rather to
an acidic metabolite, 1-phenyl-2-(N-methyl-N-gamma-valerolactonylamino)propane.[4][8]
However, a minor but critically important pathway is N-defurfurylation, which cleaves the
furfuryl group to yield methamphetamine.[4][8] Subsequent N-demethylation of
methamphetamine produces amphetamine. These, along with their hydroxylated derivatives,
are found as minor metabolites in urine.[4][8]
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e In Vitro Metabolism: Studies using rat liver microsomes show two major metabolic routes: N-
defurfurylation to produce methamphetamine and N-demethylation to produce 1-phenyl-2-
(N-furfurylamino)propane (furfurylamphetamine).[8] Interestingly, the major in vivo acidic
metabolite was not detected in these in vitro microsomal incubations, suggesting other
metabolic processes or compartments are involved in its formation in a whole organism.[3]

The metabolic conversion pathways are illustrated in the diagram below.
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Caption: Metabolic pathways of Furfenorex.

Enzymology

The biotransformation of Furfenorex is primarily mediated by the cytochrome P450 (CYP)
superfamily of enzymes, which are abundant in the liver.[8][9][10]

¢ In vitro experiments have demonstrated that the N-defurfurylation and N-demethylation
reactions are catalyzed by rat liver microsomes, require NADPH and molecular oxygen, and
are inhibited by known CYP inhibitors such as SKF 525-A and carbon monoxide.[8]

e These reactions were enhanced by pretreatment of rats with phenobarbital, a known inducer
of CYP enzymes, but not by 3-methylcholanthrene. This evidence suggests that the
metabolism is mediated by cytochrome P-450 and not cytochrome P-448.[8]

» While the specific human CYP isoforms responsible for Furfenorex metabolism have not
been definitively identified, the metabolism of its active metabolite, methamphetamine, is
known to be mediated in part by CYP2D6.[11] Given the structural similarities, it is highly
probable that isoforms from the CYP2 and CYP3 families are involved in the initial
metabolism of Furfenorex.[12][13]

Quantitative Pharmacokinetics

Quantitative data on Furfenorex metabolism is limited, particularly in humans. The available
data from studies in both rats and humans are summarized below.

Table 1: Quantitative Metabolism of Furfenorex in Humans
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Parameter Value Details Reference

Route of
o ] Oral Healthy volunteers [4]
Administration

Total Excreted Identified in urine over
) 31 - 46% of dose [4]
Metabolites 3 days

1-phenyl-2-(N-methyl-
. : N-gamma- T,
Major Metabolite ) Qualitatively identified  [4]
valerolactonylamino)p

ropane

Methamphetamine,

) ) Amphetamine, o ) .

Minor Metabolites Qualitatively identified  [4]
Hydroxylated

Metabolites

Table 2: Quantitative Metabolism of Furfenorex in Rats

Parameter Value Details Reference

Route of
N Oral - [8]
Administration

Total Excreted Identified in urine over
) ~20% of dose [8]
Metabolites 2 days

1-phenyl-2-(N-methyl-
. : N-gamma- T,
Major Metabolite ) Qualitatively identified  [8]
valerolactonylamino)p

ropane

Methamphetamine,

) ) Amphetamine, o ) -

Minor Metabolites Qualitatively identified  [8]
Hydroxylated

Metabolites

Experimental Protocols
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For researchers investigating Furfenorex or similar prodrugs, standardized protocols are
essential. Below are detailed methodologies for key experiments.

Protocol: In Vitro Metabolism using Human Liver
Microsomes

This protocol is designed to determine the metabolic stability and identify the primary
metabolites of Furfenorex.

Objective: To characterize the phase | metabolic profile of Furfenorex.
Materials:

Furfenorex

e Pooled Human Liver Microsomes (HLMs) (e.g., 20 mg/mL stock)
e 0.1 M Phosphate Buffer (pH 7.4)
 NADPH regenerating system (e.g., 20 mM NADPH stock solution)
o Acetonitrile (ACN) or other organic solvent (for reaction termination)
 Incubator/shaking water bath set to 37°C
e Centrifuge
e LC-MS/MS system for analysis
Procedure:
» Reagent Preparation:
o Thaw pooled HLMs on ice immediately before use.

o Dilute HLMs in 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the
incubation mixture.[14]
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o Prepare a stock solution of Furfenorex in a suitable solvent (e.g., DMSO, ensuring the
final solvent concentration in the incubation is <0.2%).[2] The final substrate concentration
is typically 1 uM for stability studies.[15]

o Prepare the 20 mM NADPH solution in phosphate buffer.

e Incubation:
o Prepare incubation tubes in triplicate for each time point (e.g., 0, 5, 15, 30, 60 minutes).

o To each tube, add the phosphate buffer, the HLM solution, and the Furfenorex stock
solution.

o Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation to allow the substrate
to equilibrate with the enzymes.[15]

¢ Reaction Initiation and Termination:

o Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[16] The O-
minute time point is terminated immediately before adding NADPH.

o Incubate the samples at 37°C with gentle agitation.

o At each designated time point, terminate the reaction by adding 2 volumes of ice-cold
acetonitrile. This precipitates the microsomal proteins.[16]

o Sample Processing:
o Vortex the terminated samples thoroughly.
o Centrifuge the samples at >3000 rpm for 10 minutes to pellet the precipitated protein.
o Carefully transfer the supernatant to a new set of tubes or a 96-well plate for analysis.
e Analysis:

o Analyze the supernatant using a validated LC-MS/MS method to quantify the
disappearance of the parent compound (Furfenorex) and the appearance of metabolites
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(methamphetamine, furfurylamphetamine, etc.).

Controls:

e No NADPH control: Incubate Furfenorex with HLMs for the longest time point without
adding NADPH to check for non-enzymatic degradation.[16]

o Heat-inactivated microsomes: Use HLMs that have been pre-heated to inactivate enzymes

to ensure observed metabolism is enzyme-mediated.[16]
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3. Reaction Initiation
Add NADPH to start reaction

4. Incubation
Incubate at 37°C for specified time points
(e.g., 0, 5, 15, 30, 60 min)

5. Reaction Termination
Add ice-cold acetonitrile

6. Sample Processing
Vortex and centrifuge to pellet protein

7. Analysis

Analyze supernatant by LC-MS/MS
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Caption: Workflow for an in vitro metabolism study.

Protocol: Analytical Detection in Urine by LC-MS/MS
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This protocol outlines a method for the simultaneous detection and quantification of
Furfenorex and its key metabolite, methamphetamine, in urine samples.

Objective: To confirm and quantify the presence of Furfenorex and methamphetamine in a
urine matrix.

Procedure:
o Sample Preparation (Solid Phase Extraction - SPE):
o Acidify 1 mL of urine sample to pH 3-4.

o Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with
methanol and then water.

o Load the acidified urine sample onto the cartridge.

o Wash the cartridge with water, followed by a methanol/water solution to remove
interferences.

o Elute the analytes using a basic organic solvent (e.g., 10% ammonium hydroxide in
acetonitrile).[7]

e Chromatography:

(¢]

System: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).

[¢]

Column: C18 reverse-phase column.

[¢]

Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., ammonium
formate) and an organic solvent (e.g., methanol or acetonitrile).

o

Flow Rate: Optimized for column dimensions (e.g., 0.4 mL/min).
e Mass Spectrometry:

o lonization: Electrospray lonization (ESI) in positive mode.
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o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transitions: Specific precursor-to-product ion transitions must be optimized for
Furfenorex, methamphetamine, and a suitable deuterated internal standard (e.g.,
methamphetamine-d11).[1]

» Example transition for Methamphetamine: m/z 150 -> 119.

o Validation: The method should be fully validated for linearity, limit of detection (LOD), limit
of quantification (LOQ), precision, accuracy, and matrix effects according to regulatory
guidelines.[1]

Toxicological and Forensic Implications

The metabolism of Furfenorex to methamphetamine is the primary reason for its withdrawal
from the market and its classification as a prohibited substance by organizations such as the
World Anti-Doping Agency (WADA).[1][12]

e Abuse Potential: As a prodrug, Furfenorex can be abused to achieve the stimulant effects of
methamphetamine.

e Drug Testing: Forensic and anti-doping laboratories must consider that a positive
methamphetamine test could result from the use of a precursor drug like Furfenorex.[5][17]
Analytical methods should ideally be able to detect both the parent compound (if present)
and its specific metabolites, in addition to methamphetamine, to help determine the origin of
the substance.[17]

Conclusion

Furfenorex serves as a significant case study in prodrug pharmacology and toxicology. Its
efficient metabolic conversion to the highly abused stimulant methamphetamine underscores
the critical need for comprehensive metabolic profiling during the drug development process.
The data and protocols presented in this guide offer a framework for researchers to investigate
the complex biotransformation of Furfenorex and other N-substituted amphetamine
derivatives, aiding in the fields of drug metabolism, forensic science, and the development of
safer therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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